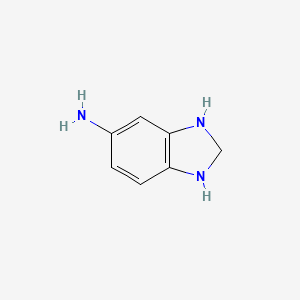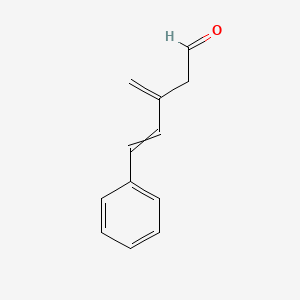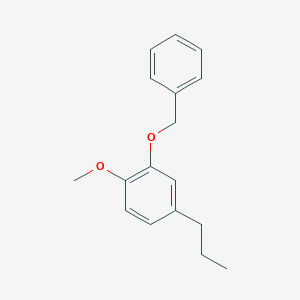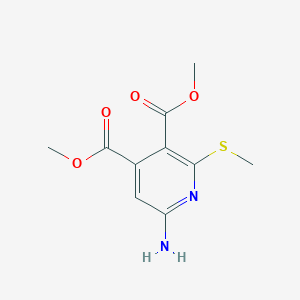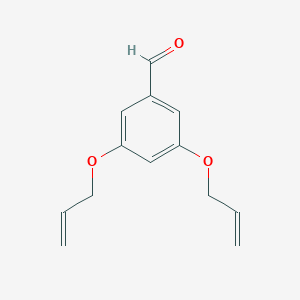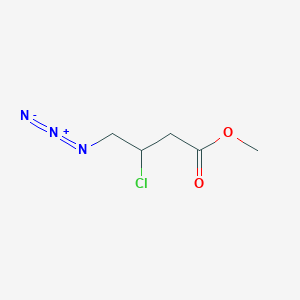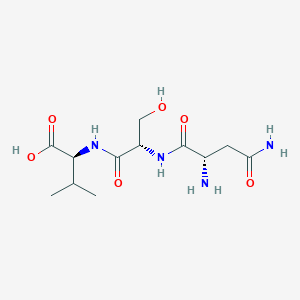![molecular formula C15H19N3O3S2 B14260044 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one CAS No. 156881-71-9](/img/structure/B14260044.png)
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure with bis(propan-2-yl)sulfanyl and acetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Bis(propan-2-yl)sulfanyl Groups: This step involves the reaction of the benzotriazinone core with propan-2-yl thiol in the presence of a suitable catalyst.
Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.
Reduction: Reduction reactions can also occur, potentially affecting the benzotriazinone core.
Substitution: The acetyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced benzotriazinone derivatives.
Substitution Products: Various acetyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({Bis[(methyl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
- 3-({Bis[(ethyl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one
Uniqueness
3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of bis(propan-2-yl)sulfanyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
156881-71-9 |
|---|---|
Formule moléculaire |
C15H19N3O3S2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
(4-oxo-1,2,3-benzotriazin-3-yl) 2,2-bis(propan-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C15H19N3O3S2/c1-9(2)22-15(23-10(3)4)14(20)21-18-13(19)11-7-5-6-8-12(11)16-17-18/h5-10,15H,1-4H3 |
Clé InChI |
ZEVBYCCNDWNQJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


